molecular formula C9H11BBrFO3 B1287801 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid CAS No. 1072951-99-5

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1287801
CAS No.: 1072951-99-5
M. Wt: 276.9 g/mol
InChI Key: JIDCDBHYZFYNSO-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, also known as 6-Bromo-2-fluoro-3-IPPB, is a boronic acid compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a catalyst in synthesis reactions, as a ligand in coordination chemistry, and as a reagent in organic reactions. It has also been used in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

Phenylboronic acids serve as crucial intermediates in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling reaction, a widely utilized method in synthetic chemistry, leverages aryl boronic acids for the synthesis of biaryl compounds. This technique has been applied to create diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Ronald H. Szumigala et al., 2004).

Material Science and Polymer Chemistry

Boronic acids are utilized in the development of novel materials, including conducting polymers and carbon nanotube-based sensors. The modification of polymer properties through the incorporation of boronic acid derivatives demonstrates the role of these compounds in tuning the electronic and optical characteristics of materials for applications in electronics and sensor technology (F. Krebs & M. Jørgensen, 2002).

Biocatalysis and Green Chemistry

Innovative applications of boronic acids in biocatalysis highlight the potential for environmentally friendly synthesis of fluorinated organic compounds. The biocatalytic production of 2-fluoro-3-hydroxypropionic acid using engineered E. coli strains exemplifies the merging of synthetic and natural compound synthesis, expanding the toolkit for generating fluorinated molecules with enhanced biological activity or material properties (Wei Liu et al., 2022).

Antiproliferative and Antifungal Properties

Research into phenylboronic acid derivatives has uncovered their potential in medicinal chemistry, including antifungal and anticancer applications. The structure-activity relationship studies of these compounds provide insights into their mode of action and therapeutic potential, offering a basis for the development of new drugs (Mateusz Psurski et al., 2018).

Catalysis

The use of boronic acids in catalysis, particularly in facilitating C-C coupling reactions, underscores their significance in synthetic organic chemistry. Heterogeneous catalysts based on palladium nanoparticles and boronic acids have been developed for the Suzuki-Miyaura coupling, demonstrating the role of these compounds in enhancing reaction efficiency and sustainability (Roghayeh Sadeghi Erami et al., 2017).

Properties

IUPAC Name

(6-bromo-2-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCDBHYZFYNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC(C)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584817
Record name {6-Bromo-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-99-5
Record name {6-Bromo-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-99-5
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